

"overcoming solubility issues of 11,13-Dihydroivalin"

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Compound of Interest

Compound Name: 11,13-Dihydroivalin

Cat. No.: B186729

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Technical Support Center: 11,13-Dihydroivalin

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with **11,13-Dihydroivalin**.

Frequently Asked Questions (FAQs)

Q1: What is **11,13-Dihydroivalin** and what are its basic properties?

A1: **11,13-Dihydroivalin** is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. Like many sesquiterpene lactones, it can present solubility challenges in aqueous media. Below is a summary of its key properties.

Table 1: Physicochemical Properties of **11,13-Dihydroivalin**

Property	Value	Source
CAS Number	150150-61-1	[1][2]
Molecular Formula	C ₁₅ H ₂₂ O ₃	[2]
Molecular Weight	250.3 g/mol	[2]
Appearance	Powder	[2]
Storage	2-8°C Refrigerator (short-term)	[2]

Q2: I'm having trouble dissolving **11,13-Dihydroivalin** for my in vitro experiments. What are the recommended solvents?

A2: While specific solubility data for **11,13-Dihydroivalin** in a range of solvents is not readily available in the public domain, a general recommendation for initial stock solutions is to use organic solvents. A supplier suggests that for stock solutions, an appropriate solvent should be selected and stored in aliquots at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles[3]. For many poorly soluble natural products, Dimethyl Sulfoxide (DMSO) is a common choice for creating a concentrated stock solution.

Q3: My experimental protocol requires a final concentration of **11,13-Dihydroivalin** in an aqueous buffer, but it precipitates out. What can I do?

A3: This is a common issue with hydrophobic compounds like sesquiterpene lactones. Direct dissolution in aqueous buffers is often not feasible. The recommended approach is to first dissolve the compound in a water-miscible organic solvent, such as DMSO, to create a high-concentration stock solution. This stock solution can then be serially diluted into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5% v/v).

Q4: Are there any general tips for improving the dissolution of **11,13-Dihydroivalin**?

A4: Yes. For challenging batches, gentle heating and sonication can aid dissolution. One supplier suggests warming the solution to 37°C and using an ultrasonic bath for a short period to enhance solubility[3]. However, be cautious with temperature, as prolonged heat can

potentially degrade the compound. Always start with a small amount of your valuable compound to test the dissolution method before scaling up.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to addressing common solubility problems encountered with **11,13-Dihydroivalin**.

Problem 1: Compound will not dissolve in the chosen organic solvent to create a stock solution.

- Possible Cause: The solvent may not be appropriate for this specific compound, or the concentration is too high.
- Troubleshooting Steps:
 - Try a different solvent: If DMSO is not effective, consider other water-miscible organic solvents such as ethanol or dimethylformamide (DMF).
 - Gentle warming and sonication: As mentioned in the FAQs, warming the solution to 37°C while sonicating can help overcome the energy barrier to dissolution[3].
 - Reduce the target concentration: Attempt to create a less concentrated stock solution.

Problem 2: The compound dissolves in the organic stock solvent but precipitates upon dilution into the aqueous experimental medium.

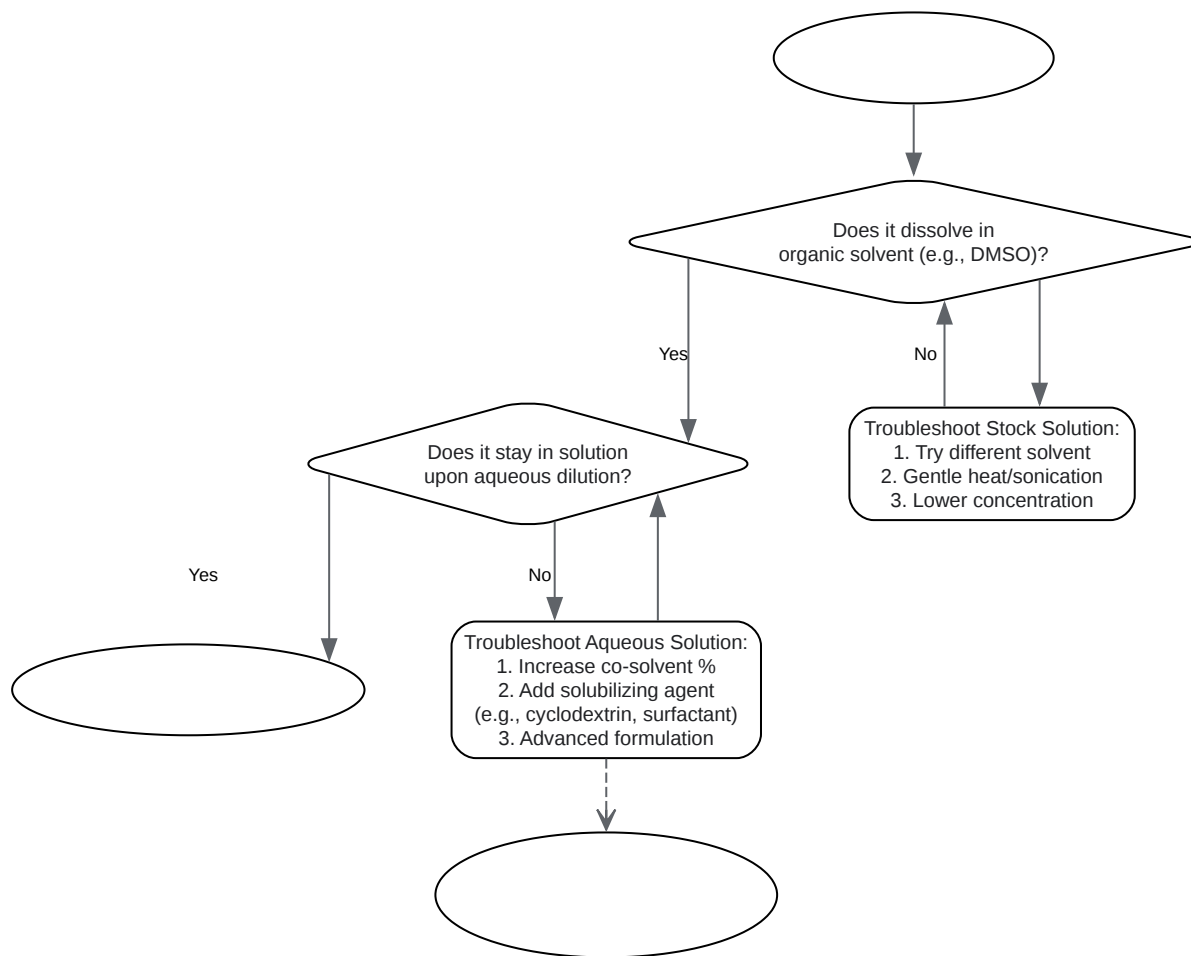
- Possible Cause: The aqueous solubility limit of the compound is being exceeded. The final concentration of the organic co-solvent may be too low to keep the compound in solution.
- Troubleshooting Steps:
 - Increase the final co-solvent concentration: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO (or other co-solvent) may help. Always run a vehicle control to ensure the solvent itself is not causing an effect.

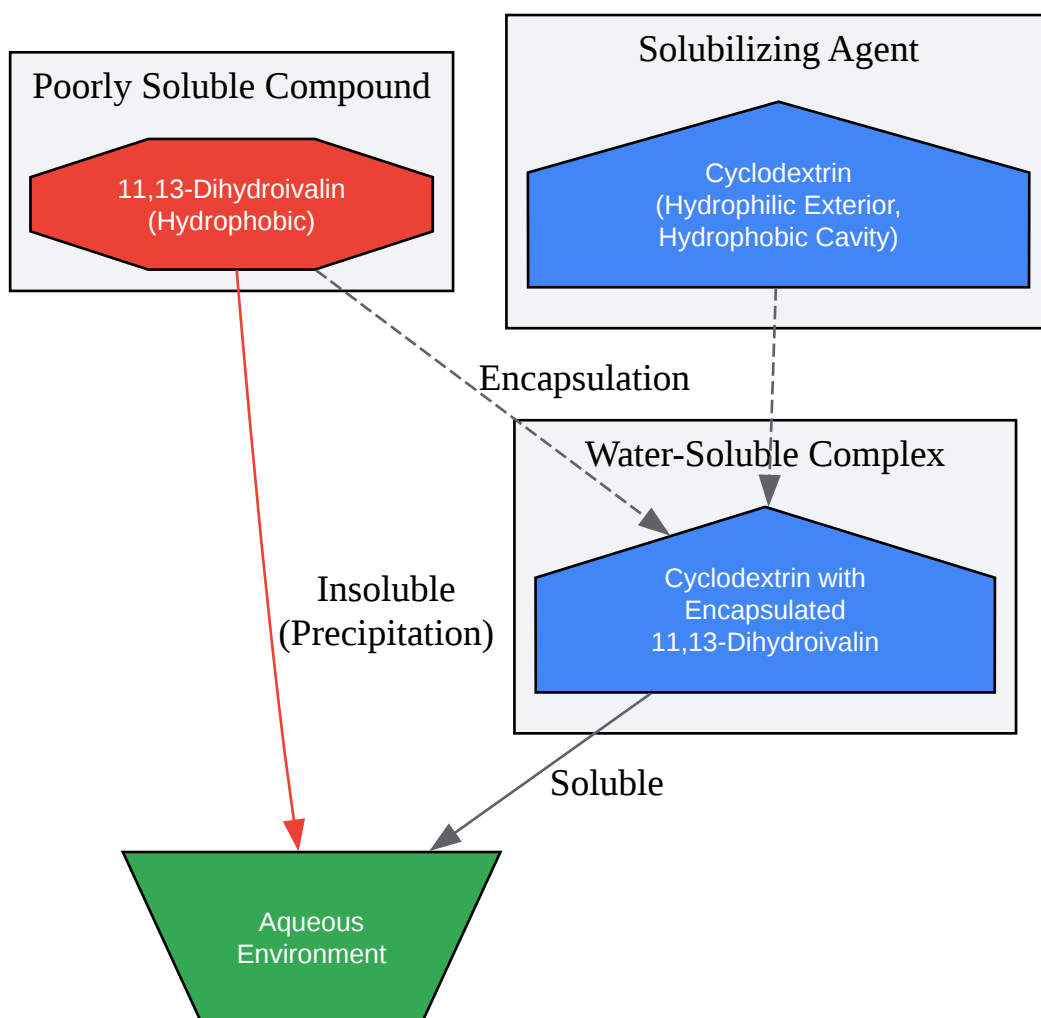
- Use a solubilizing agent: Consider incorporating a surfactant (e.g., Tween® 80, Pluronic® F-68) or a cyclodextrin into your aqueous medium before adding the compound's stock solution. These agents can help to encapsulate the hydrophobic molecule and keep it in solution.
- pH adjustment: Depending on the chemical nature of the compound (presence of ionizable groups), adjusting the pH of the aqueous medium might improve solubility. This is generally less effective for neutral, non-ionizable compounds.

Problem 3: I need to prepare an aqueous formulation for in vivo studies, and high concentrations of organic solvents are not permissible.

- Possible Cause: Standard co-solvent approaches are often unsuitable for in vivo applications due to toxicity concerns.
- Troubleshooting Steps:
 - Complexation with Cyclodextrins: This is a highly effective method for increasing the aqueous solubility of sesquiterpene lactones[4]. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like **11,13-Dihydroivalin**, forming a water-soluble complex. Hydroxypropyl- β -cyclodextrin (HP- β -CD) is a commonly used, well-tolerated excipient.
 - Lipid-based formulations: Formulating the compound in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS), can significantly improve its oral bioavailability.
 - Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase its surface area and dissolution rate. This is a more advanced technique requiring specialized equipment.

Below is a troubleshooting workflow to guide your decision-making process.





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